molecular formula C17H13FN2O2S B1322245 {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid CAS No. 931357-85-6

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid

Cat. No. B1322245
M. Wt: 328.4 g/mol
InChI Key: XBNOFYLEZDIRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is represented by the formula C17H13FN2O2S . Unfortunately, more detailed structural information was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It should be stored at room temperature .

Scientific Research Applications

Chemical Rearrangements and Synthesis Methods

  • Research shows that quinoxalin-2(1H)-one, related to {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, undergoes chemical transformations in the presence of ethyl acetoacetate, leading to new compounds like benzimidazoles and pyrroles. This demonstrates the compound's utility in creating a variety of chemical structures (Mamedov et al., 2011).

  • Another study explores quinoxalin-2(1H)-ones in oxidative dehydrobromination reactions, showing their potential in synthesizing quinoxalyl aryl ketones, which are valuable in various chemical processes (Gorbunova & Mamedov, 2006).

  • The synthesis of quinoxaline derivatives, including {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, is significant for producing aldose reductase inhibitors. These inhibitors are effective in treating diabetes and its complications, showcasing the compound's relevance in medicinal chemistry (Yang et al., 2012).

Applications in Biochemistry and Molecular Biology

  • In biochemistry, derivatives of quinoxalines, like {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, are employed as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating their potential as antiviral agents (Kessl et al., 2012).

  • Another study highlights the use of quinoxaline derivatives in promoting rhizogenesis in plants. This application is crucial in plant biotechnology and agriculture, indicating a broad scope of use for these compounds (Zavhorodnii et al., 2022).

Material Science and Sensor Development

  • Quinoxaline-based compounds are also instrumental in developing fluorescence sensors for acids and metal ions. This application in material science indicates their importance in analytical chemistry and environmental monitoring (Maiti et al., 2009).

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNOFYLEZDIRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327360
Record name 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid

CAS RN

931357-85-6
Record name 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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